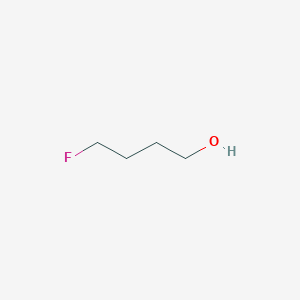

4-Fluor-1-butanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Desoxycholat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard in der analytischen Chemie verwendet.

Biologie: Desoxycholat wird verwendet, um den Stoffwechsel von Gallensäuren und deren Rolle im Verdauungssystem zu untersuchen.

Wirkmechanismus

Desoxycholat übt seine Wirkung durch Emulgierung von Fetten im Darm aus, was deren Absorption unterstützt. Wenn Desoxycholat subkutan injiziert wird, stört es die Zellmembranen von Adipozyten, was zu deren Zerstörung führt. Die Wirkungen von Desoxycholat werden durch Albumin und gewebeassoziierte Proteine reduziert, wodurch seine Wirkung auf proteinarmes subkutanes Fettgewebe beschränkt wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Deoxycholate can be synthesized through the bacterial metabolism of cholic acid. The process involves the reduction of the 7-hydroxy group of cholic acid to form deoxycholic acid . This transformation is typically carried out by specific strains of intestinal bacteria under anaerobic conditions.

Industrial Production Methods

In industrial settings, deoxycholate is often produced through the extraction and purification of bile acids from animal sources. The bile is first collected and then subjected to a series of chemical reactions to isolate and purify deoxycholic acid. This process involves the use of solvents such as alcohol and acetic acid to dissolve the bile acids, followed by crystallization to obtain pure deoxycholic acid .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Desoxycholat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Desoxycholat kann oxidiert werden, um verschiedene Derivate zu bilden, die häufig in biochemischen Studien verwendet werden.

Reduktion: Die Reduktion von Desoxycholat kann zur Bildung anderer Gallensäuren führen.

Substitution: Desoxycholat kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von starken Säuren oder Basen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Starke Säuren wie Salzsäure oder Basen wie Natriumhydroxid werden typischerweise eingesetzt.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Gallensäurederviate, die Anwendungen in der biochemischen und medizinischen Forschung haben .

Wirkmechanismus

Deoxycholate exerts its effects by emulsifying fats in the gut, which aids in their absorption. When injected subcutaneously, deoxycholate disrupts the cell membranes of adipocytes, leading to their destruction. Deoxycholate’s actions are reduced by albumin and tissue-associated proteins, limiting its effect to protein-poor subcutaneous fat tissue .

Vergleich Mit ähnlichen Verbindungen

Desoxycholat wird oft mit anderen Gallensäuren verglichen, wie z. B.:

Chenodesoxycholsäure: Eine weitere primäre Gallensäure, die zu Lithocholsäure metabolisiert wird.

Lithocholsäure: Eine sekundäre Gallensäure, die aus Chenodesoxycholsäure entsteht.

Ursodeoxycholsäure: Eine sekundäre Gallensäure mit ähnlichen Eigenschaften wie Desoxycholat, aber mit unterschiedlichen therapeutischen Anwendungen.

Desoxycholat ist einzigartig in seinen starken Emulgierungseigenschaften und seiner Fähigkeit, Adipozyten bei Injektion zu zerstören, was es besonders nützlich für medizinische Behandlungen zur Reduzierung von submentalem Fett macht .

Biologische Aktivität

4-Fluoro-1-butanol (C4H9FO) is a fluorinated alcohol that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique biological properties. This article explores the biological activity of 4-fluoro-1-butanol, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

4-Fluoro-1-butanol is characterized by the presence of a fluorine atom, which influences its chemical reactivity and biological interactions. Its molecular structure allows it to participate in various biochemical pathways, making it a subject of interest in drug development and toxicology.

Pharmacological Properties

Research indicates that 4-fluoro-1-butanol exhibits several pharmacological activities:

- Calcium Channel Modulation : It has been suggested that 4-fluoro-1-butanol may act as a calcium channel activator. This property is critical for processes such as neurotransmitter release and muscle contraction, indicating potential applications in treating conditions related to calcium signaling dysregulation .

- Nootropic Effects : Preliminary studies suggest that this compound may enhance cognitive functions, particularly memory and learning, by modulating neurotransmitter systems .

- Antiprotozoal Activity : 4-Fluoro-1-butanol shows promise as an antiprotozoal agent against Plasmodium species, which are responsible for malaria. Its efficacy in inhibiting the proliferation of these parasites points to potential therapeutic uses in malaria treatment .

Gene Expression Modulation

In silico studies have revealed that 4-fluoro-1-butanol can influence gene expression:

- FOXO1 and ADIPOQ Genes : The compound may upregulate the expression of FOXO1 and ADIPOQ genes, which are involved in metabolic regulation and insulin sensitivity. This suggests a potential role in managing metabolic disorders such as diabetes .

- BRMS1 Gene : It also appears to enhance the expression of the BRMS1 gene, known for its role as a metastasis suppressor in cancer biology. This could indicate a dual role in both metabolic regulation and cancer therapy .

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of 4-fluoro-1-butanol against various bacterial strains. Results indicated significant inhibition of growth against multi-drug resistant pathogens, highlighting its potential as an alternative antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Toxicological Assessment

In another study, the toxicological profile of 4-fluoro-1-butanol was evaluated using various cell lines. The compound exhibited moderate cytotoxicity at high concentrations but showed no genotoxic effects, suggesting safety for potential therapeutic applications at lower doses .

The biological activity of 4-fluoro-1-butanol can be attributed to several mechanisms:

- Interaction with Membrane Proteins : The presence of fluorine alters the interaction dynamics with membrane proteins, potentially affecting signal transduction pathways.

- Influence on Enzyme Activity : It has been shown to modulate the activity of key enzymes involved in neurotransmitter metabolism, which may underlie its nootropic effects .

Eigenschaften

IUPAC Name |

4-fluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO/c5-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOBGSRUFRALBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190698 | |

| Record name | 1-Butanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-93-0 | |

| Record name | 4-Fluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.